3-[4-(2-chloropropanoyl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione
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Overview
Description
3-[4-(2-chloropropanoyl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione is a heterocyclic compound that combines the structural features of piperazine and benzothiazole. These types of compounds are often explored for their potential biological activities, including antibacterial, antifungal, and antipsychotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-chloropropanoyl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione typically involves a multi-step procedure. One common method includes the reaction of 2-chloropropanoyl chloride with piperazine to form 4-(2-chloropropanoyl)piperazine. This intermediate is then reacted with 1lambda6,2-benzothiazole-1,1-dione under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-chloropropanoyl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atom in the 2-chloropropanoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Explored as a potential antipsychotic agent due to its interaction with dopamine and serotonin receptors.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[4-(2-chloropropanoyl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione involves its interaction with various molecular targets:
Dopamine and Serotonin Receptors: The compound acts as an antagonist, which can help in the treatment of psychiatric disorders.
Enzyme Inhibition: It may inhibit certain enzymes, contributing to its antibacterial and antifungal activities.
Properties
IUPAC Name |
2-chloro-1-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O3S/c1-10(15)14(19)18-8-6-17(7-9-18)13-11-4-2-3-5-12(11)22(20,21)16-13/h2-5,10H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKNSQXYKFBCQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=NS(=O)(=O)C3=CC=CC=C32)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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